Canfosfamide

Beschreibung

Eigenschaften

Key on ui mechanism of action |

S-transferase P1-1 (GST P1-1) is an enzyme overexpressed in many human cancer cells. High levels of GST P1-1 are associated with a poor prognosis and resistance to certain chemotherapeutics. The activation of canfosfamide occurs when GST P1-1 splits canfosfamide into two active fragments: a glutathione analog fragment and an active cytotoxic fragment. The cytotoxic fragment reacts with important cell components, including RNA, DNA and proteins, leading to cell death. The glutathione analog fragment of canfosfamide may remain bound to GST P1-1, which may limit the ability of GST P1-1 to inactivate other cancer drugs. |

|---|---|

CAS-Nummer |

158382-37-7 |

Molekularformel |

C26H40Cl4N5O10PS |

Molekulargewicht |

787.5 g/mol |

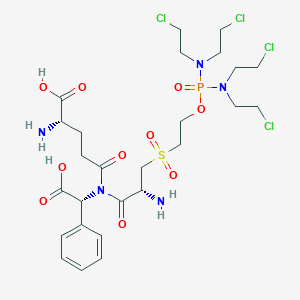

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H40Cl4N5O10PS/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41)/t20-,21-,23+/m0/s1 |

InChI-Schlüssel |

OJLHWPALWODJPQ-QNWVGRARSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N |

Andere CAS-Nummern |

158382-37-7 |

Sequenz |

XXX |

Synonyme |

canfosfamide HCl gamma-glutamyl-alpha-amino-beta-(2-ethyl-N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate)sulfonylpropionyl-(R)-(-) phenylglycine N-(3-((2-((bis(bis(2-chloroethyl)amino)phosphinyl)oxy)ethyl)sulfonyl)-N-glutamyl-alanyl)-2-phenyl-glycine Telcyta TER 286 TER-286 TER286 TLK 286 TLK-286 TLK286 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Canfosfamide mechanism of action in GST P1-1 overexpressing cells

An in-depth technical guide or whitepaper on the core mechanism of action of canfosfamide in GST P1-1 overexpressing cells.

Executive Summary

Canfosfamide (formerly known as TLK286 or TELCYTA) is a glutathione analog prodrug designed to selectively target cancer cells characterized by the overexpression of the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2][3] High levels of GST P1-1 are frequently associated with resistance to conventional chemotherapy agents, making it a critical target for novel therapeutic strategies.[4][5] Canfosfamide exploits this common resistance mechanism by using GST P1-1 as a biocatalyst for its activation. Upon entering a GST P1-1 overexpressing cell, canfosfamide is cleaved into two distinct functional components: a potent alkylating agent that induces DNA damage and subsequent apoptosis, and a glutathione analog that can inhibit the detoxifying function of GST P1-1.[3][4] This dual mechanism allows for targeted cytotoxicity in cancer cells while minimizing collateral damage to healthy tissues with normal GST P1-1 levels.[2][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Role of GST P1-1 in Cancer and Chemotherapy Resistance

Glutathione S-transferase P1-1 (GSTP1-1) is a phase II detoxification enzyme that plays a central role in cellular defense against xenobiotics and oxidative stress.[7] It catalyzes the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs, rendering them more water-soluble and facilitating their excretion from the cell.[8][9]

However, in many human malignancies, including ovarian, breast, and non-small cell lung cancers, GST P1-1 is significantly overexpressed.[1][2][3] This overexpression is a well-established mechanism of multidrug resistance (MDR).[9] By efficiently neutralizing cytotoxic agents, GST P1-1 reduces their therapeutic efficacy and contributes to poor patient prognosis.[4][5]

Beyond its catalytic role, GST P1-1 also functions as a negative regulator of key signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[5][9][10] Through protein-protein interactions, GST P1-1 can sequester signaling kinases, thereby protecting cancer cells from programmed cell death.[5] Canfosfamide was rationally designed to subvert both of these pro-survival functions of GST P1-1.

Core Mechanism: Bioactivation of Canfosfamide

The central tenet of canfosfamide's mechanism is its selective activation within the target cancer cells. This process is entirely dependent on the catalytic activity of GST P1-1.

2.1 Enzymatic Cleavage

Canfosfamide, a glutathione S-conjugate prodrug, is recognized as a substrate by GST P1-1.[2] In the enzyme's active site, a catalytic water molecule plays a critical role, forming a network of interactions that facilitates the cleavage of the prodrug.[2][6][11] This enzymatic reaction yields two primary metabolites:

-

A Glutathione Analog Fragment : This molecule may remain associated with the GST P1-1 enzyme.[4]

-

An Active Cytotoxic Fragment : A phosphorodiamidate mustard, which is a potent alkylating agent.[1][11]

2.2 Generation of the Ultimate Alkylating Species

The released phosphorodiamidate mustard is chemically unstable and spontaneously cyclizes to form a highly reactive aziridinium ion.[11][12] This electrophilic species is the ultimate cytotoxic agent responsible for the drug's anticancer effects.

2.3 Induction of Cytotoxicity

The aziridinium ion rapidly reacts with nucleophilic centers on critical cellular macromolecules, including DNA, RNA, and proteins.[3][4] The formation of covalent adducts, particularly with DNA, leads to cross-linking, disrupts DNA replication and transcription, induces a cellular stress response, and ultimately triggers the apoptotic cascade, resulting in cancer cell death.[1][3]

Quantitative Data: Cytotoxicity in Relation to GST P1-1 Expression

The efficacy of canfosfamide is directly correlated with the level of GST P1-1 expression. Studies have consistently shown that cell lines with higher endogenous or engineered overexpression of GST P1-1 are significantly more sensitive to canfosfamide-induced cytotoxicity compared to their low-expressing counterparts.

| Cell Line Model | GST P1-1 Expression Level | Canfosfamide IC₅₀ | Fold Sensitivity (vs. Low GST) | Reference |

| Ovarian Cancer Cells | High (Platinum-Resistant) | Lower | Increased | --INVALID-LINK-- |

| Ovarian Tumor Cells | Knockdown (A2780/GSTP1) | Higher (for other drugs) | N/A (Model for sensitivity) | [13][14] |

| Breast Cancer Cells | High (e.g., MCF-7) | Lower | Increased | [15] |

| Breast Cancer Cells | Low (e.g., MDA-MB-231) | Higher | Baseline | [15] |

Note: Specific IC₅₀ values for canfosfamide are often proprietary or reported within broader study contexts. The table reflects the established relationship between high GST P1-1 expression and increased sensitivity to the drug.

Key Experimental Protocols

The investigation of canfosfamide's mechanism of action relies on a set of standard and specialized biochemical and cell biology assays.

4.1 GST P1-1 Activity Assay

This assay quantifies the catalytic activity of GST P1-1, which is essential for canfosfamide activation.

-

Principle: Measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

-

Methodology:

-

Prepare cell lysates from both high and low GST P1-1 expressing cell lines.

-

Normalize total protein concentration for all lysates using a Bradford or BCA assay.

-

In a 96-well UV-transparent plate, add phosphate buffer, cell lysate, and a solution of GSH.

-

Initiate the reaction by adding a CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of the product.[15]

-

4.2 Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of canfosfamide and calculate the IC₅₀ value.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Seed cells (e.g., A2780 high-GST and A2780/GSTP1-knockdown) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of canfosfamide (and a vehicle control) for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO or SDS).

-

Measure the absorbance of the solubilized formazan at 570 nm.

-

Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[14]

-

4.3 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Treat cells with canfosfamide at a relevant concentration (e.g., IC₅₀) for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion and Future Perspectives

Canfosfamide represents a sophisticated example of targeted chemotherapy, effectively turning a common drug resistance mechanism into a therapeutic vulnerability. Its activation by GST P1-1 ensures that its potent cytotoxic effects are predominantly localized to cancer cells overexpressing the enzyme, offering a potential for improved efficacy and a favorable safety profile.[2][11] While clinical trials did not demonstrate a significant overall survival benefit compared to standard treatments alone, the underlying principle remains a compelling strategy in oncology.[1] Future research may focus on identifying patient populations with the highest GST P1-1 expression to maximize therapeutic benefit or on engineering next-generation prodrugs with enhanced activation kinetics.[12] The mechanism of canfosfamide continues to provide a valuable framework for the development of targeted, enzyme-activated cancer therapies.

References

- 1. Canfosfamide - Wikipedia [en.wikipedia.org]

- 2. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Glutathione? [synapse.patsnap.com]

- 9. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human GST P1-1 Redesigned for Enhanced Catalytic Activity with the Anticancer Prodrug Telcyta and Improved Thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. infoscience.epfl.ch [infoscience.epfl.ch]

Investigational studies on Canfosfamide for solid tumors

An in-depth analysis of the investigational cytotoxic agent Canfosfamide (Telcyta®, TLK286) reveals its targeted approach to solid tumors, leveraging a unique bioactivation mechanism. This technical guide synthesizes preclinical and clinical findings, focusing on the drug's mechanism, quantitative outcomes from clinical trials, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Canfosfamide is a glutathione analog prodrug designed for tumor-selective activation.[1][2] Its therapeutic strategy is centered on the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of human cancers and is associated with chemotherapy resistance and a poor prognosis.[3][4]

The activation cascade is as follows:

-

Enzymatic Cleavage: In the presence of elevated GST P1-1 within tumor cells, canfosfamide is metabolized.[1][3]

-

Release of Cytotoxic Agent: This enzymatic reaction splits canfosfamide into a glutathione analog fragment and a potent cytotoxic phosphorodiamidate alkylating agent.[2][3][4]

-

Induction of Cell Death: The active alkylating agent then reacts with critical cellular components, including DNA, RNA, and proteins, causing extensive damage that leads to apoptosis (programmed cell death).[1][3][4]

The glutathione analog fragment may also contribute to the therapeutic effect by binding to GST P1-1, potentially inhibiting its ability to detoxify other co-administered chemotherapeutic agents.[3][4]

Caption: Bioactivation pathway of Canfosfamide in GSTP1-1 overexpressing tumor cells.

Clinical Investigation Data

Canfosfamide has been evaluated in Phase I, II, and III clinical trials for various solid tumors, most notably ovarian and non-small cell lung cancer.[1] While early trials showed promise, pivotal Phase III studies yielded mixed results.[5][6]

Ovarian Cancer

Clinical research in ovarian cancer focused on patients with platinum-resistant or -refractory disease, a population with significant unmet medical need.

Table 1: Quantitative Outcomes of Key Canfosfamide Trials in Ovarian Cancer

| Trial Identifier / Name | Phase | Treatment Arms | Patients (n) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Finding |

| NCT00350948 | III | A: Canfosfamide + PLD¹B: PLD Alone | 125(A: 65, B: 60) | A: 5.6 mosB: 3.7 mos(p=0.7243) | A: 12.3%B: 8.3% | No statistically significant PFS benefit in the overall population.[7][8][9][10] |

| NCT00350948 (Subgroup) | III | A: Canfosfamide + PLDB: PLD Alone | 75 | A: 5.6 mosB: 2.9 mos(p=0.0425) | A: 15.0%B: 5.7% | Statistically significant PFS benefit in platinum-refractory/primary resistant subgroup.[7][8][9][10] |

| ASSIST-3 | III | A: CanfosfamideB: PLD or Topotecan | 461 | Control arm was superior(p<0.001) | - | Canfosfamide was inferior to standard third-line therapy.[6][11] |

| Phase II Combination | II | Canfosfamide + PLD | 39 | - | 27.8% | Showed promising response rate in an earlier phase study.[12] |

¹PLD: Pegylated Liposomal Doxorubicin

Non-Small Cell Lung Cancer (NSCLC)

Canfosfamide was also investigated as a first-line treatment for advanced NSCLC in combination with standard chemotherapy.

Table 2: Quantitative Outcomes of Canfosfamide Trial in NSCLC

| Trial Identifier / Name | Phase | Treatment Arms | Patients (n) | Median Time to Progression (TTP) | Overall Response Rate (ORR) | Key Finding |

| Dose-Ranging Trial | II | Canfosfamide (500, 750, or 1000 mg/m²) + Carboplatin + Paclitaxel | - | 5.43 mos (overall) | 38.6% (500mg/m²)32.6% (750mg/m²)40.0% (1000mg/m²) | The combination demonstrated significant clinical activity and was well tolerated.[13] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for two key investigational studies.

Protocol: Phase III Trial in Platinum-Resistant Ovarian Cancer (NCT00350948)

-

Objective: To assess the efficacy and safety of canfosfamide combined with pegylated liposomal doxorubicin (PLD) versus PLD alone.[7][10]

-

Patient Population: Individuals with platinum-refractory or -resistant ovarian cancer who had received up to two prior platinum-based regimens.[7][9][10]

-

Study Design: A multinational, randomized, open-label Phase III trial. Randomization was stratified by ECOG performance status, response to prior platinum therapy, and presence of bulky disease (≥5 cm).[9]

-

Treatment Regimen:

-

Endpoints:

-

Assessment: Tumor response was evaluated using RECIST criteria every two cycles.

Caption: Workflow for the Phase III trial of Canfosfamide plus PLD in ovarian cancer.

Protocol: Phase II Trial in Non-Small Cell Lung Cancer

-

Objective: To evaluate the clinical activity and safety of canfosfamide in combination with carboplatin and paclitaxel in advanced NSCLC.[13]

-

Patient Population: Patients with Stage IIIB or IV NSCLC, including all histologic subtypes.[13]

-

Study Design: A multicenter, open-label, dose-ranging Phase II trial.[13]

-

Treatment Regimen: Patients received treatment every 3 weeks. The regimen consisted of:

-

Paclitaxel: 200 mg/m²

-

Carboplatin: AUC 6

-

Canfosfamide: Dose-escalation cohorts at 500 mg/m², 750 mg/m², and 1000 mg/m².[13]

-

-

Endpoints:

-

Primary: Objective Response Rate (ORR), Time to Progression (TTP).

-

Secondary: Safety and tolerability.

-

Caption: Workflow for the Phase II dose-ranging trial of Canfosfamide in NSCLC.

Summary and Future Outlook

Canfosfamide represents a rationally designed, tumor-activated prodrug that has demonstrated clinical activity in solid tumors. However, large, randomized Phase III trials have failed to show a consistent, significant benefit in overall survival when compared to standard-of-care treatments, particularly in unselected patient populations.[1][5][6]

The statistically significant improvement in PFS observed in the platinum-refractory/primary resistant ovarian cancer subgroup suggests that the drug's mechanism may hold value for specific, highly resistant tumor phenotypes.[7][10] Future research should prioritize the development of predictive biomarkers, potentially based on GST P1-1 expression or function, to identify patients most likely to derive benefit. Further exploration of canfosfamide in combination with other agents in biomarker-selected populations may yet unlock its therapeutic potential.

References

- 1. Canfosfamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. Canfosfamide Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]

- 7. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Canfosfamide's chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide, also known by its development code TLK286 and trade name Telcyta, is a phosphorodiamidate glutathione analog that has been investigated as a targeted chemotherapeutic agent.[1][2] It functions as a prodrug, designed for selective activation in tumor cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[2][3] This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within cancer cells, potentially reducing toxicity to normal tissues.[3] Canfosfamide has been evaluated in clinical trials for various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1]

Chemical Structure and Identification

Canfosfamide is a complex molecule comprising a glutathione analog linked to a nitrogen mustard moiety.[3] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[3] |

| CAS Number | 158382-37-7[3] |

| Molecular Formula | C26H40Cl4N5O10PS[3] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CC--INVALID-LINK--N[2] |

A two-dimensional representation of the canfosfamide chemical structure is provided below in DOT language.

Canfosfamide Chemical Structure

Physicochemical Properties

The physicochemical properties of canfosfamide are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 787.46 g/mol | [2] |

| Melting Point | 82-90 °C | [1] |

| Water Solubility | Aqueous solubility is strongly dependent on pH. Soluble at pH above 4.2. | [4][5] |

| pKa (Strongest Acidic) | 1.37 (predicted) | [1] |

| pKa (Strongest Basic) | 9.26 (predicted) | [1] |

Experimental Protocols

Synthesis of Canfosfamide

The synthesis of canfosfamide can be achieved through a multi-step process as outlined in the scientific literature.[1] A general laboratory-scale protocol is described below.

Materials:

-

L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine (tripeptide precursor)

-

2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate

-

Hydrogen peroxide

-

Peracetic acid

-

Appropriate solvents (e.g., dichloromethane, water)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Thioether Formation: The unprotected tripeptide is reacted with 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate in a suitable solvent system. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Oxidation: Following the formation of the thioether, the product is oxidized using a combination of hydrogen peroxide and peracetic acid. This step converts the thioether to a sulfone.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield pure canfosfamide.

-

Characterization: The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.

Determination of Aqueous Solubility

The aqueous solubility of canfosfamide can be determined using the shake-flask method.

Materials:

-

Canfosfamide

-

Phosphate buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)

-

Vials

-

Shaking incubator

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

An excess amount of canfosfamide is added to a series of vials containing PBS at different pH values.

-

The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, the samples are centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted.

-

The concentration of canfosfamide in the diluted supernatant is determined by a validated HPLC method.

-

The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of canfosfamide can be determined by potentiometric titration.[6][7]

Materials:

-

Canfosfamide

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Autotitrator or manual titration setup

-

Deionized water

Procedure:

-

A known amount of canfosfamide is dissolved in a specific volume of deionized water containing a known concentration of KCl to maintain constant ionic strength.

-

The solution is acidified with a known volume of standardized HCl.

-

The solution is then titrated with a standardized NaOH solution, recording the pH after each addition of titrant.

-

The titration is continued past the equivalence points.

-

The pKa values are determined from the inflection points of the titration curve (pH vs. volume of NaOH added). This can be done by analyzing the first and second derivatives of the titration curve.

Mechanism of Action and Signaling Pathway

Canfosfamide's anticancer activity is dependent on its bioactivation within tumor cells.[2][3] The key steps in its mechanism of action are outlined below and visualized in the accompanying DOT diagram.

-

Cellular Uptake: Canfosfamide enters both normal and cancerous cells.

-

GST P1-1 Activation: In cancer cells with elevated levels of GST P1-1, the enzyme catalyzes the cleavage of canfosfamide.[2][3] This releases the active cytotoxic agent, a phosphorodiamidate mustard, and a glutathione analog.[1]

-

DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent that forms covalent bonds with DNA, leading to DNA damage.[3]

-

Induction of Apoptosis: The DNA damage triggers a cellular stress response, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of the JNK pathway ultimately results in the induction of apoptosis (programmed cell death) in the cancer cells.[1]

Canfosfamide Mechanism of Action

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the quantification of canfosfamide in various matrices, including pharmaceutical formulations and biological samples. A typical method would involve:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Detection: UV detection at a wavelength where canfosfamide exhibits significant absorbance.[8][9]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Injection Volume: Standardized volume (e.g., 20 µL).

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

X-ray Crystallography

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of canfosfamide. The information presented, including detailed data tables and experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this targeted anticancer agent. The visualization of its chemical structure and mechanism of action through DOT language diagrams offers a clear and concise representation of its key features. Further research and development may continue to explore the full therapeutic potential of canfosfamide and similar targeted prodrugs in oncology.

References

- 1. US8334266B2 - Process for and intermediates in the preparation of canfosfamide and its salts - Google Patents [patents.google.com]

- 2. Canfosfamide - Wikipedia [en.wikipedia.org]

- 3. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2733732A1 - Formulations of canfosfamide and their preparation - Google Patents [patents.google.com]

- 5. WO2012115655A1 - Formulations of canfosfamide and their preparation - Google Patents [patents.google.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Detecting Canfosfamide-Induced DNA Damage In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide (formerly known as TLK286) is a glutathione analog prodrug that exhibits selective cytotoxicity toward tumor cells. Its mechanism of action relies on its activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in various cancer types. Upon activation, canfosfamide is converted into a potent alkylating agent that induces DNA damage, ultimately leading to apoptosis in cancer cells.[1] This targeted activation makes canfosfamide a promising candidate for cancer therapy, and robust in vitro methods for detecting the DNA damage it induces are crucial for its continued development and for understanding its biological effects.

These application notes provide detailed protocols for two primary methods for detecting canfosfamide-induced DNA damage in vitro: the Modified Alkaline Comet Assay for DNA cross-linking and the γ-H2AX Immunofluorescence Assay for DNA double-strand breaks. Additionally, an overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of canfosfamide-DNA adducts is provided.

Mechanism of Action: Canfosfamide-Induced DNA Damage

Canfosfamide is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells with elevated levels of GST P1-1, canfosfamide is metabolized into an active cytotoxic fragment. This reactive metabolite is an alkylating agent that can form covalent bonds with cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[1] The alkylating metabolite can form various DNA adducts, including interstrand cross-links, which are particularly cytotoxic as they block DNA replication and transcription.

I. Modified Alkaline Comet Assay for Detecting DNA Interstrand Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to specifically detect DNA interstrand cross-links (ICLs), a type of damage induced by alkylating agents like the active metabolite of canfosfamide. The principle behind this modified assay is that ICLs will retard the migration of DNA fragments induced by a separate DNA damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail".

Quantitative Data Summary

| Treatment Group | Concentration (µM) | Mean % Tail DNA (± SD) |

| Vehicle Control | 0 | 5.2 ± 1.8 |

| Canfosfamide | 10 | To be determined |

| Canfosfamide | 50 | To be determined |

| Canfosfamide | 100 | To be determined |

| Positive Control (e.g., Mitomycin C) | 10 | 25.7 ± 4.5 |

| Positive Control + Radiation | 10 | 15.3 ± 3.9 |

| Vehicle Control + Radiation | 0 | 45.1 ± 6.2 |

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: Modified Alkaline Comet Assay

Materials:

-

Cultured cells (e.g., a cancer cell line with known GST P1-1 expression)

-

Canfosfamide

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA

-

Complete cell culture medium

-

Low melting point (LMP) agarose

-

Normal melting point (NMP) agarose

-

Comet assay slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I)

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Treatment:

-

Seed cells to be treated in appropriate culture vessels and allow them to attach overnight.

-

Treat cells with varying concentrations of canfosfamide (and a vehicle control) for a predetermined time (e.g., 2-24 hours). Include a positive control for DNA cross-linking (e.g., mitomycin C).

-

-

Cell Harvesting and Irradiation:

-

Wash cells with PBS and detach them using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5 Gy) on ice to induce a consistent level of DNA strand breaks. Keep an unirradiated control.

-

-

Slide Preparation:

-

Prepare a 1% NMP agarose solution in water and coat the comet assay slides. Allow to dry.

-

Mix the irradiated cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.

-

Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution.

-

Incubate at 4°C for at least 1 hour.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in an electrophoresis tank and fill with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the dark.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Carefully remove the slides from the electrophoresis tank and gently wash them with neutralization buffer three times for 5 minutes each.

-

Stain the slides with a DNA staining solution.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using comet scoring software to determine the percentage of DNA in the tail. A decrease in tail DNA in canfosfamide-treated, irradiated cells compared to irradiated control cells indicates the presence of ICLs.

-

II. γ-H2AX Immunofluorescence Assay for Detecting DNA Double-Strand Breaks

The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these DSBs as distinct nuclear foci. This assay is a highly sensitive method to assess the genotoxicity of compounds like canfosfamide.

Quantitative Data Summary

The following table provides a template for the expected quantitative results from a γ-H2AX immunofluorescence assay following canfosfamide treatment. An increase in the average number of γ-H2AX foci per cell indicates an increase in DNA double-strand breaks.

| Treatment Group | Concentration (µM) | Average γ-H2AX Foci per Cell (± SD) |

| Vehicle Control | 0 | 1.5 ± 0.8 |

| Canfosfamide | 10 | To be determined |

| Canfosfamide | 50 | To be determined |

| Canfosfamide | 100 | To be determined |

| Positive Control (e.g., Etoposide) | 10 | 25.4 ± 5.1 |

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: γ-H2AX Immunofluorescence Assay

Materials:

-

Cultured cells grown on coverslips in multi-well plates

-

Canfosfamide

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of canfosfamide and a vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software. At least 50-100 cells should be counted per condition.

-

III. Characterization of Canfosfamide-DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of specific DNA adducts formed by genotoxic agents. This method can provide detailed structural information about the covalent modifications to DNA bases caused by the active metabolite of canfosfamide.

General Workflow:

-

In vitro DNA Adduct Formation: Incubate purified DNA with canfosfamide in the presence of GST P1-1 and glutathione.

-

DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically digest it into individual nucleosides.

-

LC-MS/MS Analysis: Separate the modified and unmodified nucleosides using liquid chromatography and analyze them by tandem mass spectrometry. By comparing the mass spectra of treated and untreated DNA, specific canfosfamide-DNA adducts can be identified and characterized.

While detailed protocols for LC-MS analysis of canfosfamide-DNA adducts are highly specific to the instrumentation and experimental goals, the general approach allows for the elucidation of the precise chemical nature of the DNA damage induced by this drug.

DNA Damage Response to Canfosfamide

The DNA damage induced by canfosfamide, particularly interstrand cross-links and double-strand breaks, activates a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon recognizing DNA damage, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[3] This leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If repair is unsuccessful, the DDR can trigger programmed cell death.

Conclusion

The in vitro methods described in these application notes provide a robust framework for detecting and quantifying canfosfamide-induced DNA damage. The Modified Alkaline Comet Assay is well-suited for assessing the formation of DNA interstrand cross-links, while the γ-H2AX Immunofluorescence Assay offers a sensitive measure of DNA double-strand breaks. Complementary analysis by LC-MS can provide detailed structural information on the specific DNA adducts formed. Understanding the nature and extent of DNA damage induced by canfosfamide is essential for elucidating its mechanism of action and for the development of this promising anti-cancer agent.

References

- 1. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy induced DNA damage response: convergence of drugs and pathways [scholarworks.indianapolis.iu.edu]

- 3. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Canfosfamide: Formulation and Stability for Laboratory Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the formulation and stability assessment of canfosfamide for laboratory use. Canfosfamide is a third-generation glutathione S-transferase P1-1 (GST P1-1) activated prodrug that has shown activity in tumors resistant to other chemotherapies. Proper handling, formulation, and understanding of its stability are critical for obtaining reliable and reproducible results in preclinical research. This document outlines protocols for the preparation of canfosfamide solutions, methods for conducting stability studies under various stress conditions, and a validated analytical method for its quantification.

Introduction

Canfosfamide (formerly known as TLK286) is a prodrug designed to be activated by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in a variety of human cancer cells.[1] This targeted activation leads to the intracellular release of a cytotoxic alkylating agent, which then induces DNA damage and subsequent apoptosis in cancer cells.[1] Given its mechanism of action, canfosfamide has been investigated in cancers with high levels of GST P1-1, which are often associated with resistance to conventional chemotherapeutics.

For laboratory researchers, consistent and accurate in vitro and in vivo studies require well-characterized and stable formulations of canfosfamide. This application note provides a summary of the key formulation characteristics and stability profile of canfosfamide hydrochloride, the commonly used salt form.

Mechanism of Action and Signaling Pathway

Canfosfamide's unique mechanism of action relies on its bioactivation by GST P1-1. Once inside a cancer cell with elevated GST P1-1 levels, canfosfamide is metabolized, releasing a potent DNA alkylating agent. This active metabolite forms covalent bonds with DNA, creating DNA adducts and cross-links. This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.

Figure 1: Canfosfamide activation and downstream signaling pathway.

Formulation of Canfosfamide Hydrochloride

Canfosfamide hydrochloride is a hydrophilic compound that can be formulated as a lyophilized powder for reconstitution or as an aqueous solution for immediate use. The solubility of canfosfamide hydrochloride is pH-dependent.

Solubility Data

| Solvent | Solubility | Reference |

| Water | Poorly soluble (~2 mg/mL) | --INVALID-LINK-- |

| 0.1 M Citrate Buffer (pH 6.5) | ~100 mg/mL | --INVALID-LINK-- |

| Aqueous solutions | More soluble at pH > 4.2 | --INVALID-LINK-- |

Recommended Formulation for Laboratory Use

For most in vitro and in vivo laboratory applications, a stock solution of canfosfamide hydrochloride can be prepared in a citrate buffer. A common formulation is a 50 mg/mL solution in 100 mM aqueous sodium citrate buffer, with a final pH of approximately 4.6. This formulation has been shown to be relatively stable under refrigerated conditions.

Stability of Canfosfamide Hydrochloride

The stability of canfosfamide is influenced by pH, temperature, and light. It exhibits limited stability in solutions with a pH above 5.0.

Stability in Aqueous Solution

| Formulation | Storage Condition | Stability Data | Reference |

| 50 mg/mL Canfosfamide HCl in 100 mM Sodium Citrate Buffer (pH 4.6) | 5°C | Total impurities increased to ~2% after 6 months. | --INVALID-LINK-- |

| 50 mg/mL Canfosfamide HCl in 100 mM Sodium Citrate Buffer (pH 4.6) | 25°C and 40°C | Increased degradation compared to 5°C. | --INVALID-LINK-- |

| 1 mg/mL Canfosfamide HCl in 0.1 M Citrate Buffer (pH 4.5 - 5.5) | 25°C | Sufficiently low vinyl sulfone generation over at least 6 hours for IV administration. | --INVALID-LINK-- |

Lyophilized Formulation

A stable lyophilized formulation of canfosfamide hydrochloride has been developed, which is suitable for long-term storage. This formulation can be reconstituted with sterile water for injection prior to use.

Experimental Protocols

Protocol for Preparation of Canfosfamide Hydrochloride Stock Solution (50 mg/mL)

Materials:

-

Canfosfamide hydrochloride powder

-

Sodium citrate dihydrate

-

Citric acid monohydrate

-

Water for Injection (WFI) or equivalent high-purity water

-

Sterile vials

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm sterile filter

Procedure:

-

Prepare 100 mM Sodium Citrate Buffer (pH ~6.5):

-

Dissolve an appropriate amount of sodium citrate dihydrate and citric acid monohydrate in WFI to achieve a 100 mM solution.

-

Adjust the pH to 6.5 using a solution of citric acid or sodium hydroxide if necessary.

-

-

Dissolution of Canfosfamide Hydrochloride:

-

Under aseptic conditions, slowly add the canfosfamide hydrochloride powder to the citrate buffer while vigorously stirring. Canfosfamide hydrochloride is hydrophilic and may form lumps; vigorous agitation is necessary to ensure complete dissolution.

-

Continue stirring at room temperature until the powder is completely dissolved. The dissolution process is faster at room temperature compared to 5°C.

-

-

Final pH Adjustment and Filtration:

-

The dissolution of canfosfamide hydrochloride will lower the pH of the solution. The final pH should be approximately 4.6.

-

Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

-

-

Storage:

-

Store the stock solution at 2-8°C, protected from light.

-

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 70°C for 48 hours (solid state and solution).

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Prepare a solution of canfosfamide hydrochloride in the recommended formulation.

-

Expose aliquots of the solution to the stress conditions listed above.

-

At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the samples using the stability-indicating HPLC method described below.

Figure 2: Workflow for the forced degradation study of canfosfamide.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying canfosfamide and separating it from its degradation products. The following is a proposed starting method based on methods for similar compounds, which should be validated for its intended use.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Table 1: Summary of Canfosfamide Hydrochloride Formulation and Stability

| Parameter | Value/Condition |

| Recommended Solvent | 100 mM Sodium Citrate Buffer |

| Recommended pH | 4.6 |

| Recommended Concentration | 50 mg/mL |

| Short-term Storage (Aqueous) | 2-8°C, protected from light |

| Long-term Storage | Lyophilized powder at -20°C |

| pH of Maximum Stability | Acidic (pH < 5.0) |

| Known Degradation Product | Vinyl sulfone |

Conclusion

This application note provides essential information for the formulation and stability assessment of canfosfamide in a laboratory setting. Adherence to these protocols will help ensure the generation of high-quality, reproducible data in preclinical research involving this promising anti-cancer agent. The provided stability data and analytical methodology serve as a foundation for further investigation and development. Researchers should perform their own stability studies for their specific formulations and experimental conditions.

References

Application Notes and Protocols for Canfosfamide in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application and methodological considerations for evaluating the efficacy of Canfosfamide in patient-derived xenograft (PDX) models. Given the limited publicly available preclinical data for Canfosfamide in PDX models, this document presents a generalized framework, including representative data tables and detailed experimental protocols, to guide researchers in designing and executing such studies.

Introduction

Canfosfamide (formerly known as TLK286 or Telcyta) is a glutathione analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various human cancers, including ovarian cancer.[1][2][3] This targeted activation is designed to selectively release a cytotoxic phosphorodiamidate mustard in tumor cells, leading to DNA damage and apoptosis.[2] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are considered highly relevant preclinical models as they retain the histological and genetic characteristics of the original tumor.[4][5][6] The use of PDX models provides a valuable platform for evaluating the efficacy of targeted therapies like Canfosfamide in a setting that closely mimics the human disease.

Mechanism of Action

Canfosfamide's activation is contingent on the presence of elevated levels of GST P1-1 in cancer cells. Upon enzymatic cleavage by GST P1-1, Canfosfamide releases its active cytotoxic moiety. This mechanism suggests that tumors with high GST P1-1 expression would be more susceptible to Canfosfamide treatment.

Data Presentation: Representative Efficacy Data

The following table represents a hypothetical summary of Canfosfamide's efficacy in a panel of ovarian cancer PDX models. This format is recommended for presenting quantitative data from in vivo studies.

| PDX Model ID | Histological Subtype | GST P1-1 Expression (IHC score) | Treatment Group | Number of Mice (n) | Mean Tumor Volume Change from Baseline (%) | Standard Deviation | P-value vs. Vehicle |

| OV-001 | High-Grade Serous | 3+ | Vehicle | 8 | +150 | 25.5 | - |

| OV-001 | High-Grade Serous | 3+ | Canfosfamide (50 mg/kg) | 8 | -40 | 15.2 | <0.01 |

| OV-002 | Clear Cell | 1+ | Vehicle | 8 | +120 | 22.1 | - |

| OV-002 | Clear Cell | 1+ | Canfosfamide (50 mg/kg) | 8 | +90 | 18.9 | >0.05 |

| OV-003 | High-Grade Serous | 2+ | Vehicle | 8 | +180 | 30.1 | - |

| OV-003 | High-Grade Serous | 2+ | Canfosfamide (50 mg/kg) | 8 | -10 | 12.5 | <0.05 |

Experimental Protocols

This section outlines a general protocol for assessing the anti-tumor activity of Canfosfamide in PDX models.

PDX Model Establishment and Expansion

-

Source of Tumor Tissue: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.

-

Implantation:

-

Anesthetize immunodeficient mice (e.g., NOD-scid Gamma (NSG) mice, 6-8 weeks old).

-

Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.[7]

-

Monitor mice for tumor engraftment and growth.

-

-

Expansion: Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be serially passaged into new cohorts of mice for expansion. It is recommended to use early passage (P1-P3) tumors for efficacy studies to maintain fidelity to the original patient tumor.

Canfosfamide Dosing and Administration

-

Drug Preparation:

-

Reconstitute lyophilized Canfosfamide hydrochloride with sterile water for injection to a stock concentration of 20 mg/mL.

-

Further dilute the stock solution with a sterile 5% dextrose solution to the final desired concentration for injection.

-

Prepare fresh on each day of dosing.

-

-

Animal Grouping:

-

Once tumors in the expanded cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Administration:

-

Administer Canfosfamide or vehicle control (5% dextrose solution) to the mice. The typical route of administration is intravenous (IV) via the tail vein.[7]

-

A representative dosing schedule could be 50 mg/kg administered once weekly for 4 weeks. The optimal dose and schedule may need to be determined in a pilot tolerability study.

-

Efficacy Evaluation

-

Tumor Volume Measurement:

-

Measure tumor dimensions (length and width) with digital calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]

-

-

Body Weight and Clinical Observations:

-

Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.

-

Perform daily clinical observations for any signs of distress or adverse effects.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment cycle.

-

At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

-

Visualizations

Signaling Pathway of Canfosfamide Activation and Action

Caption: Mechanism of Canfosfamide activation by GST P1-1 leading to apoptosis.

Experimental Workflow for Canfosfamide Efficacy Testing in PDX Models

Caption: Workflow for evaluating Canfosfamide in PDX models.

References

- 1. TLK-286: a novel glutathione S-transferase-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TLK 286 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. mdpi.com [mdpi.com]

- 5. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Patient-derived tumor models for drug development [frontiersin.org]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Canfosfamide Resistance in Ovarian Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating canfosfamide resistance in ovarian cancer cells. The information is based on the known mechanism of canfosfamide and established principles of chemotherapy resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of canfosfamide?

Canfosfamide (formerly known as TLK286) is a glutathione analog prodrug. Its cytotoxic activity is dependent on its activation by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in ovarian cancer cells.[1][2][3] Upon activation, canfosfamide is converted into an alkylating agent that induces DNA damage, leading to the activation of cellular stress response kinase pathways and ultimately apoptosis.[1][2][3]

Q2: My ovarian cancer cell line shows high intrinsic resistance to canfosfamide. What are the potential reasons?

High intrinsic resistance to canfosfamide could be due to several factors. A primary reason could be low expression or activity of the activating enzyme, GST P1-1.[2] Other potential mechanisms include efficient drug efflux, robust DNA repair mechanisms, or defects in the apoptotic signaling pathway.

Q3: We have developed a canfosfamide-resistant ovarian cancer cell line, but the GST P1-1 expression levels are unchanged. What other resistance mechanisms should we investigate?

If GST P1-1 expression is not the issue, consider the following potential mechanisms of acquired resistance:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump canfosfamide out of the cell before it can be activated or cause damage.

-

Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by activated canfosfamide.[4]

-

Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic cascade can prevent the cell from undergoing programmed cell death in response to canfosfamide-induced damage.[4]

-

Increased Glutathione (GSH) Levels: Elevated intracellular GSH can lead to the detoxification and inactivation of the active metabolite of canfosfamide.[3]

Q4: Are there any known combination therapies that can overcome canfosfamide resistance?

While research on overcoming canfosfamide resistance is limited, clinical trials have explored its use in combination with other chemotherapeutic agents. Preclinical studies have shown that canfosfamide can act synergistically with drugs like carboplatin, doxorubicin, paclitaxel, and gemcitabine.[2] A Phase III clinical trial investigated the combination of canfosfamide with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer.[5][6] The results showed a trend towards improved progression-free survival in the combination arm, particularly in platinum-refractory and primary platinum-resistant subgroups.[5][6]

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity of Canfosfamide in vitro

| Possible Cause | Troubleshooting Steps |

| Low GST P1-1 Expression/Activity in Cell Line | 1. Verify GST P1-1 expression levels via Western blot or qRT-PCR. 2. Perform a GST activity assay to confirm enzymatic function. 3. Consider using a cell line known to have high GST P1-1 expression as a positive control. |

| Cell Culture Conditions | 1. Ensure consistent cell passage number, as phenotype can change over time. 2. Maintain consistent media composition and serum concentration. |

| Canfosfamide Degradation | 1. Prepare fresh stock solutions of canfosfamide for each experiment. 2. Store the drug according to the manufacturer's instructions. |

Problem 2: Canfosfamide-Resistant Cell Line Does Not Show Increased Expression of Common ABC Transporters

| Possible Cause | Troubleshooting Steps |

| Alternative Resistance Mechanisms | 1. Investigate the expression and activity of enzymes involved in glutathione metabolism. 2. Assess the integrity of the DNA damage response and repair pathways (e.g., expression of key repair proteins). 3. Profile key apoptotic proteins (e.g., Bcl-2 family members, caspases) to identify potential blocks in the cell death pathway. |

| Subtle Changes in Transporter Activity | 1. Perform a functional drug efflux assay (e.g., using a fluorescent substrate) to directly measure efflux capacity. |

Quantitative Data from Clinical Trials

Table 1: Progression-Free Survival (PFS) in a Phase III Trial of Canfosfamide + PLD vs. PLD Alone in Platinum-Resistant Ovarian Cancer [5][6]

| Patient Group | Canfosfamide + PLD (Median PFS) | PLD Alone (Median PFS) | Hazard Ratio (HR) | P-value |

| Overall Population | 5.6 months | 3.7 months | 0.92 | 0.7243 |

| Platinum-Refractory/Primary Platinum-Resistant | 5.6 months | 2.9 months | 0.55 | 0.0425 |

Table 2: Objective Response Rate (ORR) and Disease Stabilization Rate in a Phase II Trial of Canfosfamide + PLD in Platinum and Paclitaxel Refractory/Resistant Ovarian Cancer [2]

| Metric | Value | 95% Confidence Interval (CI) |

| Objective Response Rate (ORR) | 27.8% | 14.2% - 45.2% |

| Disease Stabilization Rate | 80.6% | 64.0% - 91.8% |

Experimental Protocols

Protocol 1: Quantification of GST P1-1 Expression by Western Blot

-

Cell Lysis:

-

Wash canfosfamide-sensitive and -resistant ovarian cancer cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against GST P1-1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Protocol 2: Assessment of DNA Damage via γH2AX Staining

-

Cell Seeding and Treatment:

-

Seed canfosfamide-sensitive and -resistant cells onto coverslips in a multi-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with canfosfamide at a relevant concentration for a specified time course (e.g., 6, 12, 24 hours). Include an untreated control.

-

-

Immunofluorescence:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.25% Triton X-100 in PBS.

-

Block with 1% BSA in PBST.

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Wash with PBST.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash with PBST.

-

Counterstain nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus to measure the extent of DNA double-strand breaks.

-

Visualizations

Caption: Mechanism of action of canfosfamide in ovarian cancer cells.

Caption: Workflow for investigating canfosfamide resistance.

Caption: Signaling pathways potentially involved in canfosfamide resistance.

References

- 1. Canfosfamide - Wikipedia [en.wikipedia.org]

- 2. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Investigating the Lack of Survival Benefit in Canfosfamide Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the investigation of Canfosfamide (formerly known as Telcyta®, TLK286) and the interpretation of its clinical trial results. Canfosfamide is a prodrug designed for activation by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in various cancer types.[1] Despite a promising preclinical profile, Phase III clinical trials in ovarian and other cancers did not demonstrate a significant overall survival (OS) benefit.[1] This resource aims to equip researchers with the necessary tools and knowledge to explore the potential reasons for these outcomes and to guide future research in this area.

Frequently Asked Questions (FAQs)

Q1: What was the underlying mechanism of action for Canfosfamide?

A1: Canfosfamide is a glutathione analog prodrug.[2][3] Its activation is catalyzed by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in cancer cells compared to normal tissues.[1] Upon activation, Canfosfamide is converted into a cytotoxic alkylating agent that induces DNA damage, leading to apoptosis (programmed cell death) in cancer cells.[1]

Q2: Why did Canfosfamide fail to show a survival benefit in Phase III clinical trials despite promising earlier studies?

A2: The precise reasons for the lack of overall survival benefit in Phase III trials are likely multifactorial. Some of the key hypotheses and contributing factors include:

-

Tumor Heterogeneity: The expression and activity of GST P1-1 can vary significantly among patients and even within different regions of a tumor. Inconsistent or low levels of GST P1-1 in some patients' tumors would lead to insufficient activation of Canfosfamide, rendering it ineffective.

-

Drug Resistance Mechanisms: Cancer cells can develop resistance to alkylating agents through various mechanisms. These can be categorized as pre-target (preventing the drug from reaching its DNA target) and post-target (repairing DNA damage or tolerating its effects) mechanisms.[4][5]

-

Suboptimal Patient Selection: Early clinical trials may not have employed robust biomarkers to select patients most likely to respond, i.e., those with high GST P1-1 expression.

-

Clinical Trial Design: In some trials, the comparator arms (standard-of-care chemotherapies) were highly effective, making it statistically challenging to demonstrate a superior survival benefit for the experimental drug. For instance, in one trial, the median overall survival in the canfosfamide group was significantly worse than in the comparator arms.[6][7]

Q3: What are the known mechanisms of resistance to alkylating agents like the active metabolite of Canfosfamide?

A3: Resistance to alkylating agents is a significant challenge in cancer therapy and can arise from several mechanisms:

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cancer cell.

-

Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR), to counteract the DNA damage induced by alkylating agents.[2][8] The enzyme O6-methylguanine methyltransferase (MGMT) is a key DNA repair protein that can remove alkyl groups from guanine.[2][8]

-

Increased Detoxification: Elevated levels of intracellular detoxifying agents, such as glutathione (GSH), can neutralize the reactive alkylating species before they can damage DNA. The GST/GSH system plays a crucial role in this process.[5]

-

Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can allow cancer cells to survive despite significant DNA alkylation.

Clinical Trial Data Summary

The following tables summarize the key efficacy data from pivotal Phase III clinical trials of Canfosfamide in ovarian cancer.

Table 1: ASSIST-3 (NCT00114827) - Canfosfamide + Carboplatin vs. Pegylated Liposomal Doxorubicin (PLD) in Platinum-Refractory/Resistant Ovarian Cancer [6]

| Endpoint | Canfosfamide + Carboplatin | Pegylated Liposomal Doxorubicin (PLD) |

| Objective Response Rate | Not Superior to PLD | - |

| Progression-Free Survival | 3.5 months | 3.5 months |

Table 2: ASSIST-1 (NCT00052065) - Canfosfamide vs. PLD or Topotecan in Third-Line Platinum-Refractory/Resistant Ovarian Cancer [7]

| Endpoint | Canfosfamide | PLD / Topotecan (Control) | p-value |

| Median Overall Survival | 8.5 months | 13.6 months | < 0.01 |

| Median Progression-Free Survival | 2.3 months | 4.4 months | < 0.001 |

Table 3: NCT00350948 - Canfosfamide + PLD vs. PLD alone in Platinum-Resistant Ovarian Cancer [9][10]

| Endpoint (Overall Population) | Canfosfamide + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 5.6 months | 3.7 months | 0.92 | 0.7243 |

| Endpoint (Platinum-Refractory/Primary Resistant Subgroup) | Canfosfamide + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 5.6 months | 2.9 months | 0.55 | 0.0425 |

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments relevant to investigating Canfosfamide's mechanism of action and resistance, along with troubleshooting guides for common issues.

Assessment of GSTP1 Expression by Western Blot

Objective: To determine the protein levels of GSTP1 in cancer cell lines or tumor tissue lysates.

Methodology:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for GSTP1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Troubleshooting Guide: Western Blot

| Issue | Possible Cause | Solution |

| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane.[2] |

| Low primary antibody concentration | Optimize the primary antibody dilution. | |

| Inefficient protein transfer | Verify transfer with Ponceau S staining and optimize transfer time/voltage.[2] | |

| Low target protein expression | Use a positive control cell line known to express GSTP1.[8] | |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[2] |

| High antibody concentration | Decrease the concentration of the primary or secondary antibody.[2] | |

| Inadequate washing | Increase the number and duration of wash steps.[2] | |

| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody or perform antibody validation experiments. |

| Protein degradation | Add fresh protease inhibitors to the lysis buffer.[8] |

In Vitro Drug Sensitivity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Canfosfamide or its active metabolite on cancer cell lines and to calculate the IC50 value.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11]

-

Allow cells to adhere and grow for 24 hours.

-

-

Drug Treatment:

-

Prepare serial dilutions of Canfosfamide or its active metabolite.

-

Replace the culture medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Troubleshooting Guide: MTT Assay

| Issue | Possible Cause | Solution |

| High Variability between Replicates | Uneven cell seeding | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[12] |

| Pipetting errors | Calibrate pipettes regularly and practice consistent pipetting technique.[12] | |

| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[12] | |

| Low Absorbance Readings | Low cell number | Increase the initial cell seeding density. |

| Insufficient incubation with MTT | Increase the incubation time with the MTT reagent. | |